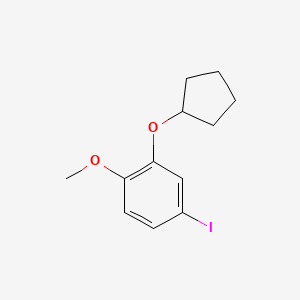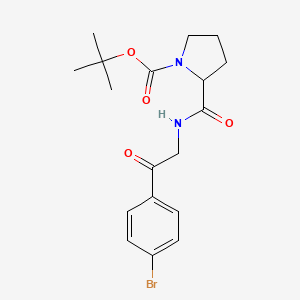
Pent-4-en-1-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-4-en-1-yl 4-methylbenzenesulfonate: is an organic compound that features a tosylate group attached to a 4-pentenyl chain. Tosylates are known for being excellent leaving groups in various chemical reactions, making them valuable intermediates in organic synthesis . The presence of the 4-pentenyl group introduces a degree of unsaturation, which can be exploited in further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pent-4-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-penten-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the tosylate group replacing the hydroxyl group of the alcohol.
Industrial Production Methods: While specific industrial production methods for 4-pentenyl tosylate are not extensively documented, the general approach involves the large-scale reaction of alcohols with sulfonyl chlorides. The process is scalable and can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Pent-4-en-1-yl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving ability of the tosylate group . It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination, resulting in the formation of alkenes.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 4-pentenyl halides, 4-pentenyl cyanides, and 4-pentenyl amines.
Elimination Reactions: The major product is 1,4-pentadiene.
Aplicaciones Científicas De Investigación
Chemistry: Pent-4-en-1-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and elimination reactions makes it a versatile building block in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, 4-pentenyl tosylate can be used in the production of polymers and other materials where functionalized alkenes are required .
Mecanismo De Acción
The mechanism of action of 4-pentenyl tosylate in chemical reactions involves the departure of the tosylate group, which is a good leaving group due to resonance stabilization . This departure facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile or base involved.
Comparación Con Compuestos Similares
4-Pentenyl mesylate: Similar to 4-pentenyl tosylate but with a mesylate group instead of a tosylate group. Both compounds are used in nucleophilic substitution reactions, but the leaving ability of the tosylate group is generally superior.
4-Pentenyl bromide: Another similar compound where the leaving group is a bromide ion. It also undergoes nucleophilic substitution reactions but may require different reaction conditions compared to tosylates.
Uniqueness: Pent-4-en-1-yl 4-methylbenzenesulfonate is unique due to the combination of the tosylate group’s excellent leaving ability and the 4-pentenyl group’s unsaturation, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C12H16O3S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
pent-4-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3 |
Clave InChI |
UBHNQKMTBYZSMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine](/img/structure/B8704441.png)






![8-(5-Chloropyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8704485.png)

